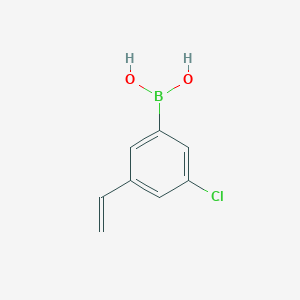
(3-Chloro-5-ethenylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-ethenylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and an ethenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethenylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be isolated and purified using standard techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and catalysts used are typically chosen for their cost-effectiveness and availability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-5-ethenylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through the oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(3-Chloro-5-ethenylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Chloro-5-ethenylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the aryl halide.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethenyl substituents.
(4-Chlorophenyl)boronic Acid: Similar structure but lacks the ethenyl group.
(3-Ethenylphenyl)boronic Acid: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Chloro-5-ethenylphenyl)boronic acid is unique due to the presence of both chlorine and ethenyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C8H8BClO2 |
|---|---|
Peso molecular |
182.41 g/mol |
Nombre IUPAC |
(3-chloro-5-ethenylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5,11-12H,1H2 |
Clave InChI |
LHILZBCGPJNMRE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)Cl)C=C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)

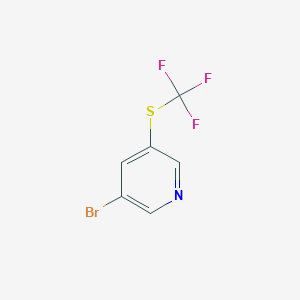
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
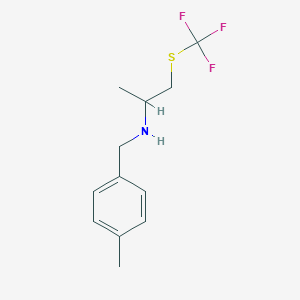
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
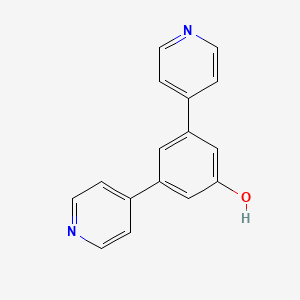
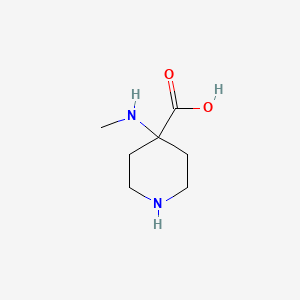
![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
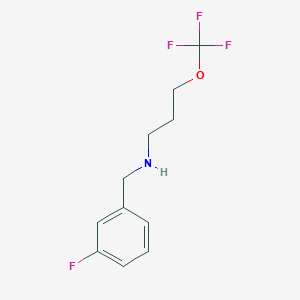
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
